molecular formula C9H10O B105451 5-Indanol CAS No. 1470-94-6

5-Indanol

Cat. No. B105451
CAS RN: 1470-94-6
M. Wt: 134.17 g/mol
InChI Key: PEHSSTUGJUBZBI-UHFFFAOYSA-N
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Description

5-Indanol is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as medicine, pesticides, dyes, and functional materials. Its derivatives have been synthesized and characterized for their unique physical, chemical, and biological properties. The compound itself has been identified in different conformations and has been included in studies for its interactions with other chemicals, such as in the formation of inclusion complexes with β-cyclodextrin .

Synthesis Analysis

The synthesis of 5-Indanol derivatives and related compounds has been explored through various chemical reactions. For instance, 5,6-dimethoxy-1-indanone, a derivative, was synthesized from veratraldehyde using a Knoevenagel reaction, sodium borohydride reduction, and cyclization with polyphosphoric acid . Another derivative, 5-trifluoromethyl-2-indanone, was synthesized starting from 4-trifluoromethyl benzaldehyde through a series of reactions including Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide . Additionally, 5-chloro-2-methoxycarbonyl-1-indanone was prepared from 5-chloro-1-indanone using dimethyl carbonate as a methoxycarbonylation agent . These studies highlight the versatility of synthetic routes for indanone derivatives, which can be optimized for higher yields and lower environmental impact .

Molecular Structure Analysis

The molecular structure of 5-Indanol and its derivatives has been analyzed using various spectroscopic and theoretical methods. X-ray diffraction, vibrational spectroscopy, and theoretical calculations such as ab initio and density functional theory (DFT) have been employed to understand the intermolecular forces and molecular geometry in the solid phase and isolated species . For example, the study of 5-chloro-1-indanone provided insights into weak hydrogen-, halogen-, and stacking π-π bonding within its crystalline structure . Similarly, the identification of two conformers of 5-indanol in a supersonic free jet was achieved through spectroscopic techniques, supported by theoretical calculations .

Chemical Reactions Analysis

The chemical reactivity of 5-Indanol and its derivatives has been explored through various reactions. The formation of an inclusion complex of 5-indanol with β-cyclodextrin was investigated, revealing insights into the prototropic species and the thermodynamics of the inclusion process . Additionally, novel derivatives of 5,6-dimethoxy-1-indanone were synthesized through Schiff's base formation and cyclization reactions, demonstrating potential antimicrobial activity . The dual proton/silver-catalyzed serial (5 + 2)-cycloaddition and Nazarov cyclization of (E)-2-arylidene-3-hydroxyindanones with conjugated eneynes is another example of the complex chemical reactions that can be performed with indanone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Indanol and its derivatives have been characterized through various analytical techniques. Spectral and electrochemical studies, such as UV spectroscopy and cyclic voltammetry, have been used to confirm the formation of complexes and to determine stability constants and thermodynamic parameters . The identification of conformers and the assignment of vibrational spectra have provided further understanding of the physical properties of these compounds . Additionally, the crystal structures of 5-fluoro-1-indanone and 2,2-dimethyl-5-fluoro-1-indanone have been analyzed to understand their molecular packing and bond distances .

Scientific Research Applications

  • Biocatalytic Preparation and Antifungal Activity : Indanols, including derivatives of 5-Indanol, have been studied for their antifungal activity. Biocatalytic methods were used to prepare enantiomerically pure chloroindanol derivatives, exhibiting antifungal properties against the phytopathogenic fungus Botrytis cinerea. This research suggests a potential application of 5-Indanol derivatives in addressing fungal infections and as intermediates in pharmacological syntheses (Pinedo-Rivilla et al., 2020).

  • Pharmacological Activities of Indanol Derivatives : A review of the last decade's research highlights various pharmacological activities of indanol derivatives, including those related to 5-Indanol. These derivatives have shown potential in antimicrobial, anti-fungal, antiviral, antitubercular, anti-inflammatory, anti-HIV, and CNS depressant activities, among others. This broad range of biological activities underscores the versatility of 5-Indanol derivatives in pharmacological research (Kumar & Prashar, 2012).

  • Synthesis and Pharmacological Evaluation for Neurodegenerative Disorders : Recent advancements include the synthesis of indanone derivatives, closely related to 5-Indanol, as potential treatments for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. These studies involved in silico molecular modeling and pharmacological evaluations, indicating the role of 5-Indanol derivatives in developing treatments for these conditions (Bansal et al., 2022).

  • Antitubercular and Antimicrobial Agents : Indanol-1,2,3-triazole derivatives, related to 5-Indanol, have shown promising results as antitubercular and antimicrobial agents. These compounds displayed significant activity against Mycobacterium tuberculosis and other pathogens, highlighting another potential application of 5-Indanol derivatives in treating infectious diseases (Phatak et al., 2020).

  • Antiseptic Properties : Chlorindanol, a derivative of 5-Indanol, has been investigated for its antiseptic properties. It demonstrated rapid lethality to various pathogens and was well tolerated by skin and mucous membranes, indicating its potential as a topical antiseptic or sanitizer (Bailey et al., 1959).

Safety And Hazards

5-Indanol is considered hazardous. It causes serious eye irritation, skin irritation, and is toxic in contact with skin . In case of skin contact, it’s advised to wash off with soap and plenty of water and take the victim immediately to the hospital .

properties

IUPAC Name

2,3-dihydro-1H-inden-5-ol
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InChI

InChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2
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InChI Key

PEHSSTUGJUBZBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2=C(C1)C=C(C=C2)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID0051732
Record name Indan-5-ol
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Molecular Weight

134.17 g/mol
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Physical Description

Light brown or gray-brown solid; [Acros Organics MSDS]
Record name 5-Indanol
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Vapor Pressure

0.01 [mmHg]
Record name 5-Indanol
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Product Name

5-Indanol

CAS RN

1470-94-6
Record name 5-Indanol
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Record name 5-INDANOL
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Record name 1H-Inden-5-ol, 2,3-dihydro-
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Synthesis routes and methods

Procedure details

The title compound, MS: m/e=244.1 (M+) was obtained as a light yellow oil (96% yield) using trifluoro-methanesulfonic acid indan-5-yl ester obtained in turn from indan-5-ol by treatment with trifluoro-methanesulfonic anhydride, DMAP and triethylamine in CH2Cl2 at −70° C. to 20° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
477
Citations
F Klára, J PÁLINKÁS - Periodica Polytechnica Chemical Engineering, 1981 - pp.bme.hu
PARANJPE and co-workers [5] report on two ways of producing 5-indanol. One of them is the condemation of 2-formyl-cyclopentanone and aceton catalyzed by base for a reaction time …
Number of citations: 1 pp.bme.hu
S Banerjee, S Chakraborty, PP Parui, D Nath… - Chemical physics …, 2007 - Elsevier
… We have carried out ab initio calculations for both phenol and 5-indanol and compared the results. The atom numbering scheme of phenol and 5-indanol used in geometry optimization …
Number of citations: 2 www.sciencedirect.com
H Klemm, R Zell, JS Shabtai - The Journal of Organic Chemistry, 1974 - ACS Publications
The alumina-catalyzed reaction of 5-indanol (1) with excess methanol was investigated as a function of tem-perature (330-520) and catalyst acidity. 4, 5, 6, 7-Tetramethylindan (3), 4, 5, 6…
Number of citations: 8 pubs.acs.org
D Kim, CH Lee, JN Choi, KY Choi… - Applied and …, 2010 - Am Soc Microbiol
… patterns of this compound matched with those of 5-indanol in the GC-MS library database (… of a 5-indanol metabolite is that cis-indan-4,5-dihydrodiol would dehydrate to 5-indanol due …
Number of citations: 18 journals.asm.org
K Sivakumar, M Nichodemus, KR Sankaran - Molecular Physics, 2014 - Taylor & Francis
… In order to investigate the orientation preference of guest (5-indanol) into host (β-CD), we carried out in-depth conformational search of 5-indanol within the β-CD cavity and the energy …
Number of citations: 8 www.tandfonline.com
K Sivakumar, G Hemalatha… - Physics and Chemistry …, 2013 - Taylor & Francis
… Thus, in this article, we report the interaction between 5-indanol and β-CD at … of 5-indanol for the voltammetric analysis to estimate the stoichiometry and binding constant of 5-indanol:β-…
Number of citations: 8 www.tandfonline.com
RE Billings, HR Sullivan, RE McMahon - Biochemistry, 1970 - ACS Publications
These studies on the nature of microsomal aliphatic hy-droxylation have now been extended to include an investigation of the oxygenation of indan. In preliminary studies (Billings et al., …
Number of citations: 39 pubs.acs.org
L Kumar, D Prashar - Asian Journal of Research in …, 2012 - indianjournals.com
… -4-indanol and disubstituted amino alkyl ethers of 5-indanol ie 6-benzyl-5-indanol and 6Chlorobenzyl-5-indanol and evaluated for pharmacological activity. Significant responses such …
Number of citations: 4 www.indianjournals.com
SH Standal, AM Blokhus, J Haavik, A Skauge… - Journal of colloid and …, 1999 - Elsevier
… , that the ST of 5-indanol in aqueous solution decreases in parallel with the IFT with increasing concentrations. As mentioned earlier, ST of 5-indanol in isooctane remained constant …
Number of citations: 101 www.sciencedirect.com
JC Wilson - Journal of Polymer Science: Polymer Chemistry …, 1975 - Wiley Online Library
The melting point is uncorrected. The infrared spectrum was recorded with a Perkin-Elmer 237B grating infrared spectrophotometer. NMR spectrum was obtained with a Varian A60 …
Number of citations: 8 onlinelibrary.wiley.com

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